(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound “(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone” features an 8-azabicyclo[3.2.1]octane (nortropane) core, a bicyclic scaffold widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive alkaloids. The stereochemistry at positions 1R and 5S is critical for its spatial orientation, while the substituents—a 2-methoxyphenyl group at the bridgehead nitrogen and a methylthio (-SMe) group at position 3—dictate its physicochemical and pharmacological properties. The methoxy group enhances lipophilicity and may influence receptor binding, while the methylthio moiety could modulate metabolic stability or electron density at the sulfur atom, affecting interactions with biological targets .
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-19-15-6-4-3-5-14(15)16(18)17-11-7-8-12(17)10-13(9-11)20-2/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRTWUQUBCAHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone , identified by its CAS number 1706271-47-7, is a bicyclic structure that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 291.4 g/mol . The structure features a methoxyphenyl group attached to an azabicyclo framework, which is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1706271-47-7 |
| Molecular Formula | C₁₆H₂₁NO₂S |
| Molecular Weight | 291.4 g/mol |
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopamine and serotonin pathways. The azabicyclo structure suggests potential activity as a dopamine transporter (DAT) inhibitor, which is crucial for modulating dopaminergic signaling in the brain.
- Dopamine Transporter Inhibition : Compounds similar to this one have shown selective inhibition of DAT, which may help in developing treatments for conditions like cocaine addiction .
- Serotonin Receptor Interaction : The compound's structural features suggest it might also interact with serotonin receptors, potentially influencing mood and anxiety disorders.
Pharmacological Effects
In vivo studies have demonstrated various pharmacological effects attributed to compounds with similar frameworks:
- Antidepressant Activity : Some derivatives exhibit significant antidepressant-like effects in animal models through modulation of serotonin and norepinephrine levels.
- Neuroprotective Effects : Evidence suggests that certain bicyclic compounds can protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Inhibition of Dopamine Transporter
A study on a related compound demonstrated high affinity for the dopamine transporter (IC50 = 7-43 nM), indicating potential for therapeutic use in treating stimulant addiction .
Study 2: Serotonin Receptor Binding
Another investigation explored the binding affinity of similar azabicyclo compounds to serotonin receptors (5-HT1A and 5-HT2A). These studies revealed that modifications to the bicyclic structure could enhance selectivity and potency against specific receptor subtypes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous nortropane derivatives, emphasizing substituent effects and biological activities:
Key Structural and Functional Insights:
Substituent Position and Bioactivity: N-Acyl Groups: The 2-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl () and indole-5-carbonyl () groups. Electron-donating methoxy groups may enhance membrane permeability compared to electron-withdrawing chloro substituents . C3 Substituents: Methylthio (-SMe) in the target compound differs from hydroxy (), phenylamino (), or oxazole () groups. Sulfur’s polarizability and moderate hydrophobicity could improve target binding or metabolic stability relative to polar hydroxy groups .
Stereochemical Considerations :
- The (1R,5S) configuration ensures optimal spatial arrangement for receptor interactions, as seen in Tropifexor’s FXR agonism (). Derivatives with alternative stereochemistry (e.g., 1R,5S in ) may exhibit reduced potency due to misalignment with binding pockets.
Biological Activity Trends: Antibacterial Activity: highlights that 4-chlorophenyl and phenylamino substituents confer antibacterial effects, likely via interference with bacterial membrane proteins. The target compound’s methoxy group may reduce such activity compared to chloro derivatives. Enzyme Modulation: Tropifexor’s success as an FXR agonist underscores the scaffold’s adaptability for enzyme/receptor targeting, which the methylthio group in the target compound may extend to kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
